(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Overview
Description
The compound “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid” is a type of boronic acid, which are compounds that are known for their versatile reactivity and are commonly used in organic synthesis .
Synthesis Analysis
Boronic acids, including “(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid”, can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed borylation of arenes via C-H activation .Chemical Reactions Analysis
Boronic acids are known for their versatile reactivity. They can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed and can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Fluorescence Quenching Studies
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid and its derivatives have been studied for their role in fluorescence quenching. Geethanjali et al. (2015) explored the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid in alcohols, revealing a negative deviation in the Stern–Volmer plots, suggesting conformational changes due to intermolecular and intramolecular hydrogen bonding (Geethanjali, H. S., Nagaraja, D., Melavanki, R., & Kusanur, R., 2015). Another study by the same authors on two boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, investigated the mechanism of fluorescence quenching using Stern-Volmer kinetics (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).
Organic Synthesis Applications
Synthesis of Novel Compounds
Daykin et al. (2010) reported the use of heteroaryl and arylboronic acids, including (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid, in the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds through Suzuki–Miyaura cross-couplings (Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A., & Bryce, M., 2010).
Boronic Acid Chemosensors
The use of boronic acids, including derivatives of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid, in the development of fluorescent chemosensors is notable. Huang et al. (2012) discussed the application of boronic acid sensors in detecting biological active substances, emphasizing their role in probing carbohydrates and bioactive substances (Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H., 2012).
properties
IUPAC Name |
(5-chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCOWYOBWKPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CN=C1F)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660573 | |
Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1072944-13-8 | |
Record name | B-(5-Chloro-2-fluoro-4-methyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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